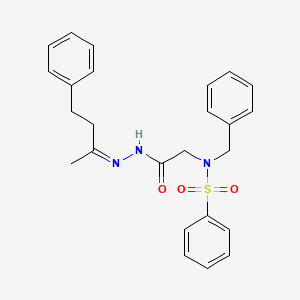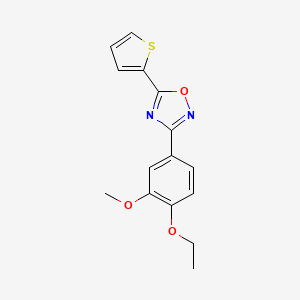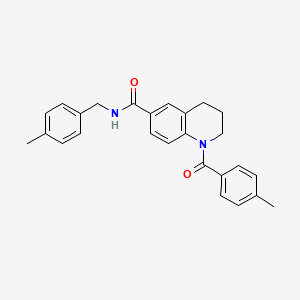![molecular formula C17H18BrFN2O3S B7707828 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7707828.png)
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is a complex organic compound that features a benzamide core substituted with a bromo-fluoro phenylsulfamoyl group and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide typically involves multiple steps:
Formation of the bromo-fluoro phenylsulfamoyl intermediate:
Coupling with 2-methyl-N-propylbenzamide: The intermediate is then coupled with 2-methyl-N-propylbenzamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Amide Bond Formation: The compound can be synthesized through amide bond formation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Amide Bond Formation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation/Reduction Products: Modified sulfonamide groups or reduced amide functionalities.
Applications De Recherche Scientifique
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The propyl chain and benzamide core provide structural stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-fluorophenylsulfonamide
- 2-methyl-N-propylbenzamide
- 5-[(4-chloro-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
Uniqueness
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-3-8-20-17(22)14-10-13(6-4-11(14)2)25(23,24)21-16-7-5-12(18)9-15(16)19/h4-7,9-10,21H,3,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACRMHPYDJCMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B7707757.png)
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707763.png)
![N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7707768.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7707788.png)

![tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/no-structure.png)

![ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE](/img/structure/B7707819.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
![2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline](/img/structure/B7707841.png)
